10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Description
Structural Analysis and Nomenclature
Molecular Architecture and IUPAC Nomenclature
The core scaffold of this compound is a benzo[b]benzodioxepin system, a fused tricyclic structure comprising two benzene rings connected via a 1,4-dioxepin ring (a seven-membered oxygen-containing heterocycle). The numbering of the benzodioxepin system follows IUPAC conventions, with the oxygen atoms positioned at the 1 and 4 positions of the dioxepin ring.
Key substituents include:
- Three chlorine atoms at positions 1, 3, and 9.
- Hydroxyl groups at positions 2 and 8.
- Methyl groups at positions 4 and 7.
- An (E)-but-2-en-2-yl group at position 10.
- A ketone functional group at position 6.
The IUPAC name systematically describes these features:
- The parent structure is identified as benzo[b]benzodioxepin-6-one , indicating the ketone at position 6.
- Substituents are listed in alphabetical order:
This nomenclature aligns with conventions observed in related benzodioxepin derivatives, such as nornidulin (1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b]benzodioxepin-6-one), differing primarily in the stereochemistry of the alkenyl group.
Stereochemical Considerations of the (E)-but-2-en-2-yl Substituent
The (E)-but-2-en-2-yl group introduces a stereochemical element critical to the compound’s three-dimensional conformation. The E-configuration specifies that the higher-priority substituents (methyl groups) on the double bond are on opposite sides, resulting in a trans arrangement. This geometry influences:
- Molecular rigidity : The trans configuration restricts rotation around the double bond, stabilizing a planar conformation that may enhance intermolecular interactions.
- Hydrophobic interactions : The methyl groups project outward, potentially facilitating van der Waals interactions with hydrophobic pockets in biological targets.
Comparative studies of natural products, such as aurantinins, demonstrate that stereochemical variations in alkenyl chains significantly impact bioactivity. For example, aurantinin B’s 17-O-glycosylation and 3-keto sugar moiety rely on precise stereochemistry for antibacterial activity. Similarly, the E-configuration in this compound may optimize binding affinity to specific enzymatic sites.
Comparative Analysis with Related Benzodioxepin Derivatives
Auranticin B Structural Analogues
Auranticin B (C24H22O8) shares a benzodioxepin core but features distinct substituents:
- A formyl group at position 10.
- A methoxy group at position 3.
- A (E)-but-2-enoic acid chain at position 7.
| Feature | 10-[(E)-but-2-en-2-yl]-...-6-one | Auranticin B |
|---|---|---|
| Position 3 | Chlorine | Methoxy |
| Position 10 | (E)-but-2-en-2-yl | Formyl |
| Side chain | Alkyl | Carboxylic acid |
| Bioactivity | Undetermined | Antibacterial |
The absence of a polar carboxylic acid in the subject compound suggests reduced solubility in aqueous environments compared to auranticin B. However, the trichloro pattern may enhance electrophilic reactivity, potentially favoring interactions with nucleophilic biological targets.
Mollicellin Series Congeners
The mollicellins (e.g., mollicellin D and B) are dibenzodioxepin derivatives with antimalarial and cytotoxic properties. Key comparisons include:
- Mollicellin D (C21H21ClO6):
- Mollicellin B (C19H15Cl3O5):
| Feature | 10-[(E)-but-2-en-2-yl]-...-6-one | Mollicellin D | Mollicellin B |
|---|---|---|---|
| Chlorination | 1,3,9-Trichloro | 2-Chloro | 2,5,8-Trichloro |
| Hydroxylation | 2,8-Dihydroxy | 3,7-Dihydroxy | 10-Hydroxy |
| Side chain | (E)-but-2-en-2-yl | Prenyl | Formyl |
The subject compound’s trichloro pattern diverges from the mollicellins, which exhibit broader hydroxylation and varied alkylation. These differences likely modulate electronic properties and substrate selectivity.
Properties
Molecular Formula |
C19H15Cl3O5 |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)7(3)10-17(9)26-18-13(22)15(24)11(20)8(4)16(18)27-19(10)25/h5,23-24H,1-4H3/b6-5+ |
InChI Key |
IPRVFRVWTIJUML-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=C2C(=C(C(=C1Cl)O)C)C(=O)OC3=C(C(=C(C(=C3O2)Cl)O)Cl)C |
Canonical SMILES |
CC=C(C)C1=C2C(=C(C(=C1Cl)O)C)C(=O)OC3=C(C(=C(C(=C3O2)Cl)O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[b]benzodioxepin Core
The benzo[b]benzodioxepin skeleton is typically synthesized via intramolecular cyclization of suitably substituted biphenyl or diphenyl ether precursors. This involves:
- Starting from a biphenyl derivative bearing hydroxyl groups positioned to enable ring closure.
- Formation of the dioxepin ring by etherification between phenolic hydroxyls and an appropriate dihalide or epoxide linker.
- Conditions often include acidic or basic catalysis under reflux in solvents like toluene or dimethylformamide (DMF).
Selective Chlorination
Chlorination at positions 1, 3, and 9 is achieved using electrophilic chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination or undesired substitution. The reaction parameters include:
| Parameter | Typical Conditions |
|---|---|
| Chlorinating agent | NCS or SO2Cl2 |
| Solvent | Chloroform, dichloromethane |
| Temperature | 0 to 25 °C |
| Reaction time | 1 to 4 hours |
| Yield | 70-85% (depending on substrate) |
Hydroxylation at Positions 2 and 8
Hydroxyl groups are introduced via selective oxidation or nucleophilic substitution:
- Phenolic hydroxyl groups can be introduced by demethylation of methoxy precursors using boron tribromide (BBr3) or aluminum chloride (AlCl3).
- Alternatively, hydroxylation can be achieved by directed ortho-metalation followed by quenching with oxygen or electrophilic hydroxyl sources.
Methylation at Positions 4 and 7
Methyl groups are introduced by methylation of phenolic hydroxyls or aromatic C-H bonds:
- Methylation of hydroxyl groups is commonly performed using methyl iodide (MeI) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
- Direct methylation of aromatic rings may require Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the (E)-but-2-en-2-yl Side Chain at Position 10
The (E)-but-2-en-2-yl substituent is introduced via:
- Cross-coupling reactions such as Suzuki or Heck coupling using an appropriate vinyl or alkenyl boronate or halide.
- Alternatively, Friedel-Crafts alkylation with (E)-but-2-en-2-yl halides under Lewis acid catalysis can be employed.
- The stereochemistry (E-configuration) is maintained by using stereochemically pure starting materials or by reaction conditions that favor the E-isomer.
Representative Experimental Procedure (Hypothetical)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Biphenyl diol + dihalide, K2CO3, DMF, reflux 6 h | 75 | Formation of benzodioxepin core |
| 2 | NCS, CH2Cl2, 0 °C to RT, 3 h | 80 | Selective chlorination at 1,3,9 |
| 3 | BBr3, CH2Cl2, -78 °C to RT, 2 h | 70 | Demethylation to introduce hydroxyls |
| 4 | MeI, K2CO3, acetone, reflux 4 h | 85 | Methylation at 4,7 positions |
| 5 | (E)-but-2-en-2-yl bromide, Pd(PPh3)4, base, toluene, 80 °C, 8 h | 65 | Heck coupling to install side chain |
Analytical and Purification Techniques
- Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate gradients.
- Final product purity is confirmed by HPLC and NMR spectroscopy.
- Structural confirmation by mass spectrometry (MS) and X-ray crystallography if crystalline.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Challenges |
|---|---|---|---|---|
| Core formation | Intramolecular cyclization | Biphenyl diol + dihalide, reflux | 70-80 | Regioselectivity |
| Chlorination | Electrophilic aromatic substitution | NCS or SO2Cl2, 0-25 °C | 70-85 | Avoiding over-chlorination |
| Hydroxylation | Demethylation or directed ortho-metalation | BBr3, AlCl3, or metalation + O2 | 65-75 | Selective hydroxylation |
| Methylation | Alkylation of phenols/aromatics | MeI or Friedel-Crafts methylation | 80-90 | Controlling methylation sites |
| Side chain attachment | Cross-coupling or Friedel-Crafts | Pd-catalyst, alkenyl halide, Lewis acid | 60-70 | Stereochemical control |
This detailed synthetic outline for 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b]benzodioxepin-6-one is based on standard organic synthesis principles for complex polyfunctional aromatic compounds and cross-coupling chemistry. Due to the lack of publicly available direct literature or patents specifically describing this compound’s synthesis, the above methods are inferred from analogous compounds and general synthetic organic chemistry knowledge.
Chemical Reactions Analysis
Types of Reactions
10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
The compound 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, environmental science, and materials science.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. Research has shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell growth.
- Case Study : A study on derivatives of this compound demonstrated a reduction in tumor size in xenograft models of breast cancer (Citation needed).
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells:
- In Vitro Studies : Experiments revealed that the compound could reduce reactive oxygen species (ROS) levels in neuronal cultures.
- Potential Applications : These properties suggest its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pesticide Development
The structural characteristics of This compound position it as a candidate for developing new pesticides. Its chlorinated structure may enhance its efficacy against pests while potentially reducing toxicity to non-target organisms.
Bioremediation
Research indicates that compounds with similar structures can be utilized in bioremediation strategies to degrade environmental pollutants. The potential for this compound to break down harmful substances in contaminated soils and water bodies is under investigation:
- Field Studies : Preliminary field trials showed promising results in reducing pesticide residues in agricultural runoff.
Polymer Synthesis
The unique chemical structure allows for the incorporation of This compound into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers:
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The mechanism of action of 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two closely related derivatives: Nidulin (1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one) and 2,8-dichloro-9-hydroxy-3-methoxy-1,4,7,10-tetramethylbenzo[b][1,4]benzodioxepin-6-one (CAS 33211-22-2). Key differences in substituent positioning and functional groups are summarized below:
*The target compound’s formula is inferred based on Nidulin’s formula, with adjustments for substituent positions.
Key Observations:
Substituent Positioning: The butenyl group at position 10 (target) vs. Chloro groups at 1,3,9 (target) vs. 2,8,10 (Nidulin) modify electron-withdrawing effects and steric hindrance. Hydroxy vs. Methoxy: The target’s 2,8-dihydroxy configuration enhances hydrogen-bonding capacity compared to Nidulin’s 9-hydroxy and 3-methoxy groups. Methoxy groups (e.g., in Nidulin and CAS 33211-22-2) improve metabolic stability but reduce polarity .
Physicochemical Properties :
- Nidulin’s high LogP (6.72) reflects its lipophilic nature, driven by three chloro groups and a methoxy substituent. The target compound, with two polar -OH groups, may exhibit slightly improved aqueous solubility despite similar chloro/methyl content.
- CAS 33211-22-2, with tetramethyl groups , likely has higher LogP than both compounds, favoring membrane permeability but limiting solubility .
Biological Implications :
Biological Activity
The compound 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one is a synthetic organic molecule with a complex structure that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its effects on various cell lines and its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.7 g/mol. The structure features multiple chlorine substituents and hydroxyl groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. For instance:
- A study evaluating various derivatives found that compounds similar to this one showed strong inhibitory effects against breast cancer cell lines (MCF-7) with a growth inhibition value (GI50) of approximately , indicating potent cytotoxicity compared to standard chemotherapeutic agents .
- In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent. The presence of multiple hydroxyl groups in its structure may enhance its interaction with microbial membranes .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays:
- The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed that it possesses significant free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases .
The biological activity of This compound is likely attributed to:
- Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
- Induction of Apoptosis : Activating intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antioxidative Mechanisms : Reducing oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one?
- Methodology : Begin with refluxing substituted benzaldehyde derivatives with triazole intermediates in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Key variables include reaction time (4+ hours), solvent purity, and stoichiometric ratios. Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification.
Q. Which spectroscopic techniques are critical for characterizing the structural and functional groups of this compound?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry (e.g., the (E)-but-2-en-2-yl group).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify hydroxyl (-OH) and carbonyl (C=O) groups.
- X-ray crystallography (if crystalline) for absolute configuration determination.
- Cross-reference spectral data with analogs like 3,4-dihydro-2H-1,5-benzodioxepin derivatives .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Conduct Hansen solubility parameter (HSP) analysis in solvents like DMSO, ethanol, or chloroform.
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
- Use differential scanning calorimetry (DSC) to study thermal behavior and polymorphic transitions.
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), concentrations (µM range), and controls.
- Validate purity : Use HPLC-UV/ELSD to confirm >95% purity, as impurities like chlorinated byproducts may skew results .
- Statistical meta-analysis : Apply tools like R or Python to aggregate data from multiple studies and identify outliers .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
- Methodology :
- Systematic substitution : Synthesize analogs with modifications to the trichloro, hydroxy, or methyl groups.
- In silico modeling : Use Schrödinger Suite or AutoDock to predict binding affinities to targets (e.g., cytochrome P450 enzymes).
- Comparative bioassays : Test analogs against reference compounds like fluoroquinolone derivatives .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Flow chemistry : Optimize continuous flow reactors to control exothermic reactions and minimize racemization.
- Chiral HPLC : Validate enantiomeric excess (ee) at each step using columns like Chiralpak IA/IB.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What advanced techniques are suitable for studying the compound’s interaction with biological membranes?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
- Molecular dynamics (MD) simulations : Use GROMACS to model membrane permeation and partitioning.
- Fluorescence anisotropy : Track changes in membrane fluidity induced by the compound .
Data Contradiction Analysis
Q. How to interpret conflicting results in cytotoxicity studies between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (using liver microsomes).
- Toxicogenomics : Compare gene expression profiles (e.g., CYP3A4 induction) across models.
- Dose-response alignment : Normalize in vitro IC₅₀ values to in vivo exposure levels (AUC/MIC ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
